Cefepim-Hydrochlorid
Übersicht
Beschreibung
Cefepime hydrochloride is a fourth-generation cephalosporin antibiotic. It is used to treat bacterial infections and is effective against both gram-positive and gram-negative bacteria . It is distinguished from other cephalosporins in that it can kill both positive and negative bacteria .
Synthesis Analysis
Cefepime hydrochloride is synthesized from 7-amino-3-[(1-methyl-1-pyrrolidino)methyl]-3-cephem-4-carboxylic acid (7-MPCA) with benzothiazolethiol active ester . The main influencing factors of reactions such as silylation, iodization, and salification were analyzed, and the process parameters were optimized .Molecular Structure Analysis
The basic cephem ring at position 7 is chemically modified to increase the cephalosporins’ stability against β-lactamase enzymes . The molecular weight of Cefepime is 571.5 g, and its molecular formula is C19H24N6O5S2 .Physical and Chemical Properties Analysis
Cefepime is a 1.5 nm molecule . The electronic structure and related spectroscopic properties of cefepime are discussed in the present work .Wissenschaftliche Forschungsanwendungen
Stabilitätsstudien in Arzneimittelkombinationen
Die Stabilität von Cefepim-Hydrochlorid wurde in Kombination mit verschiedenen Arzneimitteln umfassend untersucht. Forscher zielen darauf ab, qualitative und quantitative Bedingungen für die Bestimmung von this compound-Lösungen sowohl einzeln als auch in Mischungen mit biologisch aktiven Substanzen wie Ketoprofen, Hormonen und Koffein zu ermitteln. Diese Studien sind entscheidend für das Verständnis des Verhaltens der Verbindung in Polypharmazieszenarien, insbesondere wie Temperatur und UV-Strahlung ihre Stabilität beeinflussen .
Pharmakokinetik und Pharmakodynamik
This compound ist ein Cephalosporin der vierten Generation mit breitem Wirkungsspektrum gegen grampositive und gramnegative Erreger. Seine Pharmakokinetik und Pharmakodynamik sind Gegenstand aktiver Forschung, insbesondere im Hinblick auf seine Verteilung in biologischen Flüssigkeiten und Geweben, die Proteinbindung und die renale Elimination. Das Verständnis dieser Parameter hilft, Dosierungsstrategien zu optimieren und therapeutische Ergebnisse zu verbessern .
Therapeutisches Arzneimittelmonitoring
Aufgrund der hohen interindividuellen Variabilität in der Pharmakokinetik von this compound gewinnt das therapeutische Arzneimittelmonitoring zunehmend an Bedeutung. Dieser Ansatz ist besonders vorteilhaft für kritisch kranke Patienten oder Patienten mit lebensbedrohlichen Infektionen, die durch resistente Erreger verursacht werden. Dabei werden Assays mit Flüssigchromatographie-Tandem-Massenspektrometrie eingesetzt, um die Serumkonzentrationen zu überwachen und die Dosierung entsprechend anzupassen .
Mikrobielle Physiologie und Antibiotikaresistenz
This compound wird in Laborstudien verwendet, um die mikrobielle Physiologie und Antibiotikaresistenz zu untersuchen. Seine breite Wirkung macht es zu einer geeigneten Wahl für die Forschung an Bakterien, die für resistente Infektionen verantwortlich sind. Diese Studien tragen zu unserem Verständnis des bakteriellen Verhaltens und der Entwicklung neuer Strategien zur Bekämpfung der Antibiotikaresistenz bei .
Toxikodynamik
Die jüngsten Zunahmen der Berichte über Neurotoxizität im Zusammenhang mit this compound, insbesondere bei Patienten mit eingeschränkter Nierenfunktion, haben die Forschung auf seine Toxikodynamik gelenkt. Studien zielen darauf ab, die Bedingungen zu definieren, unter denen Toxizität auftritt, und Sicherheitsprofile für die Verbindung zu erstellen .
Wirkmechanismus
Target of Action
Cefepime Hydrochloride, also known as Maxipime, is a fourth-generation cephalosporin antibiotic . The primary targets of Cefepime are the penicillin-binding proteins (PBPs) found in bacterial cells .
Mode of Action
Cefepime inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The activity of Cefepime against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .
Biochemical Pathways
Cefepime exerts bactericidal activity by interfering with bacterial cell wall synthesis and inhibiting the cross-linking of the peptidoglycan . The cephalosporins are also thought to play a role in the activation of bacterial cell autolysins which may contribute to bacterial cell lysis .
Pharmacokinetics
Cefepime is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . Protein binding is relatively low (20%), and elimination is mainly renal . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h . The pharmacokinetics of Cefepime is altered under certain pathophysiological conditions, resulting in high inter-individual variability in Cefepime volume of distribution and clearance .
Result of Action
Cefepime is generally safe and efficacious, with a goal exposure target of 70% time of the free drug concentration over the minimum inhibitory concentration for clinical efficacy . Reports of neurotoxicity have increased in recent years, specifically in patients with impaired renal function .
Action Environment
The stability of Cefepime can be influenced by environmental factors such as temperature . For instance, the stability of the antibiotic decreases with increasing temperature . Furthermore, the stability of Cefepime can also be affected by the presence of other substances with biological activity .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
This interaction inhibits the synthesis of the bacterial cell wall, leading to cell death . The activity of Cefepime Hydrochloride against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .
Cellular Effects
Cefepime Hydrochloride exerts its effects on various types of cells, primarily bacterial cells. By inhibiting the synthesis of the bacterial cell wall, it disrupts the integrity of the cell, leading to cell death . This impacts cellular processes such as cell division and growth. It does not directly influence cell signaling pathways, gene expression, or cellular metabolism in human cells .
Molecular Mechanism
The molecular mechanism of action of Cefepime Hydrochloride involves the inhibition of bacterial cell wall synthesis. It binds to and inhibits the action of penicillin-binding proteins, which are enzymes involved in the final stages of peptidoglycan layer synthesis . This binding interaction disrupts the formation of the bacterial cell wall, leading to cell lysis and death .
Temporal Effects in Laboratory Settings
Cefepime Hydrochloride is generally well-tolerated, but patients treated with this antibiotic, especially those with renal impairment, may develop neurotoxicity . The pharmacokinetics of Cefepime Hydrochloride is altered under certain pathophysiological conditions, resulting in high inter-individual variability in Cefepime Hydrochloride volume of distribution and clearance .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Cefepime Hydrochloride in animal models were not found, it is known that Cefepime Hydrochloride is generally safe and efficacious. Reports of neurotoxicity have increased in recent years, specifically in patients with impaired renal function .
Metabolic Pathways
Less than 1% of Cefepime Hydrochloride is metabolized in the liver. Cefepime Hydrochloride is metabolized to N-methylpyrrolidine (NMP), which then undergoes rapid oxidation to form NMP-N-oxide, a more stable compound .
Transport and Distribution
Cefepime Hydrochloride is widely distributed in biological fluids and tissues with an average volume of distribution of 0.2 L/kg in healthy adults with normal renal function . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 h .
Subcellular Localization
As an antibiotic, Cefepime Hydrochloride does not have a specific subcellular localization within human cells. Its primary site of action is the bacterial cell wall, where it binds to and inhibits the action of penicillin-binding proteins .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for Cefepime hydrochloride involves the condensation of 7-aminocephalosporanic acid (7-ACA) with N-(2-aminoethyl)-1,3-propanediamine to form the intermediate compound, which is then reacted with 4-methyl-2-oxo-2H-pyrazol-1-yl acetic acid to form Cefepime. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of Cefepime.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "N-(2-aminoethyl)-1,3-propanediamine", "4-methyl-2-oxo-2H-pyrazol-1-yl acetic acid", "Hydrochloric acid" ], "Reaction": [ "7-ACA is reacted with N-(2-aminoethyl)-1,3-propanediamine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the intermediate compound.", "The intermediate compound is then reacted with 4-methyl-2-oxo-2H-pyrazol-1-yl acetic acid in the presence of a base, such as triethylamine, to form Cefepime.", "The final step involves the addition of hydrochloric acid to the Cefepime compound to form Cefepime hydrochloride." ] } | |
CAS-Nummer |
123171-59-5 |
Molekularformel |
C19H28Cl2N6O6S2 |
Molekulargewicht |
571.5 g/mol |
IUPAC-Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;dihydrochloride |
InChI |
InChI=1S/C19H24N6O5S2.2ClH.H2O/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;;;/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);2*1H;1H2 |
InChI-Schlüssel |
LRAJHPGSGBRUJN-UHFFFAOYSA-N |
Isomerische SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].Cl.Cl |
SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.O.Cl.[Cl-] |
Kanonische SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].O.Cl.Cl |
Aussehen |
Solid powder |
123171-59-5 | |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.